1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one is a synthetic compound with a complex structure that includes a pyridinone ring substituted with a chlorophenyl and two diphenyl groups
Vorbereitungsmethoden
The synthesis of 1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzophenone with pyridine derivatives under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one can be compared with other similar compounds, such as:
Benzophenone derivatives: These compounds share a similar structural motif and are used in various applications, including UV filters and pharmaceuticals.
Pyridinone derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry.
Chlorophenyl compounds: These compounds are studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87839-58-5 |
---|---|
Molekularformel |
C24H18ClNO |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)-diphenylmethyl]pyridin-4-one |
InChI |
InChI=1S/C24H18ClNO/c25-23-14-8-7-13-22(23)24(19-9-3-1-4-10-19,20-11-5-2-6-12-20)26-17-15-21(27)16-18-26/h1-18H |
InChI-Schlüssel |
SPRNBJWHSFEVAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CC(=O)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.